Foundational Technical Guide: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Foundational Technical Guide: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as a foundational technical guide to the chemical properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid . It is important to note that while this compound is commercially available, detailed characterization and application data are scarce in peer-reviewed literature. Consequently, this guide combines established information with scientifically grounded extrapolations based on the well-documented chemistry of its constituent functional groups: a benzoic acid, an ether, an amide, and a piperidine ring.
Introduction and Structural Elucidation
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS Number: 872196-57-1) is a multifaceted organic molecule with potential applications in medicinal chemistry and materials science.[1] Its structure, characterized by a benzoic acid moiety at the meta position of an ethoxy-piperidide substituent, suggests a range of chemical functionalities that can be exploited for further derivatization or as a pharmacophore in drug design.
The piperidine ring is a common motif in many clinically approved drugs, often contributing to improved metabolic stability and favorable pharmacokinetic properties.[2] The benzoic acid group provides a site for salt formation, which can be used to modulate solubility and bioavailability, and can also participate in hydrogen bonding interactions with biological targets. The central ether and amide linkages offer both flexibility and potential metabolic sites.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid are not extensively reported. However, we can infer a number of its key characteristics based on its structure and data from chemical suppliers.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 872196-57-1 | [1] |
| Molecular Formula | C14H17NO4 | ChemBridge |
| Molecular Weight | 263.29 g/mol | Calculated |
| Appearance | White to off-white solid | General property of similar organic acids |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected, though it should increase in alkaline aqueous solutions due to salt formation. | Based on the properties of benzoic acid and its derivatives.[4][5] |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, typical for benzoic acids. The piperidine nitrogen, being part of an amide, is not significantly basic. | Inferred from the pKa of benzoic acid. |
Proposed Synthesis Pathway
A definitive, published synthesis protocol for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is not available. However, a plausible and efficient synthesis can be designed based on standard organic chemistry transformations, starting from 3-hydroxybenzoic acid. The following represents a logical and experimentally sound approach.
Overall Reaction Scheme
Caption: Proposed four-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 3-Hydroxybenzoic Acid
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To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 3-hydroxybenzoate and potassium carbonate in acetone.
-
To this suspension, add ethyl bromoacetate dropwise at room temperature.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product, methyl 3-(2-ethoxy-2-oxoethoxy)benzoate, can be purified by column chromatography.
Step 3: Amidation
-
Dissolve the product from Step 2 in an excess of piperidine.
-
Heat the mixture in a sealed tube or under reflux conditions for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting ester by TLC or GC-MS.
-
Remove the excess piperidine under reduced pressure to obtain the crude amide-ester, methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate.
Step 4: Saponification
-
Dissolve the crude product from Step 3 in a mixture of methanol and aqueous sodium hydroxide solution.
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Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours.
-
After the hydrolysis is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Spectroscopic Characterization (Predicted)
While actual spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,3-disubstituted benzene ring.
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Ethoxy Protons: A singlet for the -O-CH₂-C(O)- protons around 4.8-5.0 ppm.
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Piperidine Protons: Broad signals in the 1.5-1.7 ppm range for the central CH₂ groups and in the 3.4-3.6 ppm range for the CH₂ groups adjacent to the nitrogen.
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Carboxylic Acid Proton: A broad singlet far downfield, typically above 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two signals in the downfield region, around 165-175 ppm, corresponding to the carboxylic acid and amide carbonyls.
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Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the ether oxygen will be the most downfield among the aromatic CH carbons.
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Ethoxy Carbon: A signal for the -O-CH₂- carbon around 65-70 ppm.
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Piperidine Carbons: Signals in the aliphatic region, typically between 24-47 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl, and another strong peak around 1630-1660 cm⁻¹ for the amide carbonyl.
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C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ether and carboxylic acid C-O bonds.
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Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 263.12).
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the piperidine ring, the carboxylic acid group, and cleavage of the ether linkage.
Reactivity and Stability
The reactivity of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is dictated by its functional groups.
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Carboxylic Acid: Can undergo esterification, acid chloride formation, and other standard carboxylic acid reactions. It will also react with bases to form carboxylate salts.
-
Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.[6]
-
Ether Linkage: The ether bond is typically stable to most reaction conditions but can be cleaved by strong acids like HBr or HI.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (alkoxy and acyl) will influence the position of substitution.
The compound should be stored in a cool, dry place away from strong oxidizing agents. As with many complex organic molecules, stability may be affected by light and air over long periods.[6]
Potential Applications and Future Research
Given the presence of the piperidine and benzoic acid moieties, this compound could be explored as a scaffold in medicinal chemistry.[2][7] The structural features suggest potential for interaction with a variety of biological targets. Future research could involve:
-
Synthesis and Characterization: The first step would be to synthesize the compound using the proposed pathway and fully characterize it using modern spectroscopic and analytical techniques to confirm its structure and purity.
-
Biological Screening: The compound could be screened against a panel of biological targets, such as enzymes and receptors, to identify any potential pharmacological activity.
-
Analogue Synthesis: A library of related compounds could be synthesized by modifying the piperidine ring, the aromatic substitution pattern, or the linker between the two, to explore structure-activity relationships (SAR).
-
Materials Science: The carboxylic acid functionality allows for its incorporation into polymers or metal-organic frameworks.
Caption: A logical workflow for future research on this compound.
Conclusion
While a comprehensive, experimentally validated dataset for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is not yet available in the public domain, this guide provides a solid foundation for researchers. By combining the limited available information with established chemical principles, we have outlined its key physicochemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. This molecule represents an interesting, yet underexplored, chemical entity that warrants further investigation to unlock its full potential in drug discovery and materials science.
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